L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl-

Catalog No.
S13005343
CAS No.
741268-60-0
M.F
C30H52N8O9
M. Wt
668.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-proly...

CAS Number

741268-60-0

Product Name

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl-

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid

Molecular Formula

C30H52N8O9

Molecular Weight

668.8 g/mol

InChI

InChI=1S/C30H52N8O9/c1-7-18(6)25(31)29(45)34-14-22(40)36-19(11-16(2)3)27(43)35-15-24(42)38-10-8-9-20(38)28(44)33-12-21(39)32-13-23(41)37-26(17(4)5)30(46)47/h16-20,25-26H,7-15,31H2,1-6H3,(H,32,39)(H,33,44)(H,34,45)(H,35,43)(H,36,40)(H,37,41)(H,46,47)/t18-,19-,20-,25-,26-/m0/s1

InChI Key

KIZCPUMFPWSHBS-BVGIUOQCSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N

L-Valine, L-isoleucylglycyl-L-leucylglycyl-L-prolylglycylglycyl- is a complex peptide comprised of multiple amino acids, including L-valine, L-isoleucine, L-leucine, and L-proline, among others. This compound belongs to a class of molecules known as branched-chain amino acids (BCAAs), which are vital for various biological functions, particularly in muscle metabolism. The structure features a sequence of glycine residues interspersed with other amino acids, which contributes to its unique properties and potential applications in biochemistry and pharmacology.

The chemical behavior of L-Valine and its derivatives can be understood through various reactions typical of amino acids. These include:

  • Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another, resulting in a dipeptide or longer polypeptide chains.
  • Decarboxylation: Under certain conditions, L-valine can undergo decarboxylation to yield isobutyramine.
  • Transamination: This reaction allows for the conversion of L-valine into other amino acids by transferring its amino group to α-keto acids.

These reactions are crucial for understanding how L-Valine interacts within biological systems and its potential modifications for therapeutic uses.

L-Valine is recognized for its significant biological roles, particularly in muscle metabolism. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through dietary sources. Key biological activities include:

  • Muscle Growth: It plays a critical role in muscle protein synthesis and repair, making it essential for athletes and individuals recovering from injury .
  • Energy Production: L-Valine can be utilized as an energy source during prolonged exercise when glucose levels are low.
  • Immune Function: It supports immune response through its involvement in the synthesis of immunoglobulins.

The synthesis of L-Valine and its derivatives can be achieved through several methods:

  • Microbial Fermentation: This is the most common method used commercially, where specific strains of bacteria or yeast are employed to convert substrates such as glucose into L-Valine.
  • Chemical Synthesis: Various chemical pathways can produce L-Valine through organic synthesis techniques involving starting materials like α-ketoisovalerate.
  • Enzymatic Processes: Utilizing enzymes such as transaminases can facilitate the production of L-Valine from other amino acids or keto acids under mild conditions.

These methods vary in efficiency, cost, and environmental impact, with microbial fermentation being favored for large-scale production due to its sustainability.

L-Valine has numerous applications across different fields:

  • Nutritional Supplements: It is widely used in dietary supplements aimed at enhancing athletic performance and muscle recovery.
  • Pharmaceuticals: Due to its role in protein synthesis, it is explored for therapeutic uses in muscle-wasting diseases.
  • Animal Feed: It serves as an important additive in livestock feed to promote growth and improve feed efficiency.

Research on interaction studies involving L-Valine indicates its potential synergistic effects when combined with other amino acids or nutrients. For instance:

  • Branched-Chain Amino Acids: Studies suggest that combining L-Valine with L-leucine and L-isoleucine enhances muscle recovery more effectively than any single amino acid alone.
  • Nutrient Absorption: Interaction with carbohydrates may improve the absorption rates of these nutrients during physical exertion.

These interactions highlight the importance of L-Valine in nutritional science and sports medicine.

L-Valine shares similarities with other branched-chain amino acids but possesses unique characteristics due to its specific structure and function. Below is a comparison with other related compounds:

Compound NameStructure CharacteristicsUnique Features
L-LeucineAnother branched-chain amino acidImportant for protein synthesis; promotes anabolic effects .
L-IsoleucineSimilar branched structureInvolved in hemoglobin production; aids energy regulation .
Glycyl-L-valineSimple dipeptideOften used in peptide synthesis; less complex than the target compound.
N-Glycyl-L-valineGlycine-modified valineFocuses on enhancing solubility and stability in formulations .

L-Valine's unique sequence involving multiple glycine residues distinguishes it from these compounds, potentially enhancing its bioactivity and applications in health sciences.

XLogP3

-2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

668.38572527 g/mol

Monoisotopic Mass

668.38572527 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-10

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